molecular formula C12H27ClN2 B1424733 N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride CAS No. 1220038-56-1

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride

Cat. No.: B1424733
CAS No.: 1220038-56-1
M. Wt: 234.81 g/mol
InChI Key: XCWLGPGBFFNOFM-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocyclic amine . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have properties typical of tertiary amines .

Scientific Research Applications

Anticancer Potential

N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride and its derivatives have been investigated for their anticancer properties. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. The compounds exhibited promising results against cancer cell lines, highlighting their potential as anticancer agents (Rehman et al., 2018).

Synthetic Applications

The compound and its derivatives have been utilized in various synthetic applications. One study explored an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, showcasing the compound's relevance in synthetic chemistry (Zhu et al., 2003).

Neurological Receptor Research

Research has also explored the potential of derivatives in targeting neurological receptors. For instance, derivatives of N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride have been studied for their occupancy on 5-Hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002).

Enzyme Inhibition for Alzheimer’s Disease

There's ongoing research into the enzyme inhibition properties of derivatives for the treatment of Alzheimer’s disease. A series of new N-substituted derivatives were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer’s disease (Rehman et al., 2018).

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Piperidine derivatives are an active area of research, particularly in the pharmaceutical industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride involves the reaction of n-butylamine with 4-piperidone to form N-(4-piperidinyl)butylamine, which is then reacted with methyl iodide to form N-methyl-N-(4-piperidinyl)butylamine. This compound is then reacted with ethylene oxide to form n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine, which is finally converted to its dihydrochloride salt form by reacting with hydrochloric acid.", "Starting Materials": [ "n-butylamine", "4-piperidone", "methyl iodide", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "n-butylamine + 4-piperidone → N-(4-piperidinyl)butylamine", "N-(4-piperidinyl)butylamine + methyl iodide → N-methyl-N-(4-piperidinyl)butylamine", "N-methyl-N-(4-piperidinyl)butylamine + ethylene oxide → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine", "n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine + hydrochloric acid → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride" ] }

CAS No.

1220038-56-1

Molecular Formula

C12H27ClN2

Molecular Weight

234.81 g/mol

IUPAC Name

N-methyl-N-(2-piperidin-4-ylethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C12H26N2.ClH/c1-3-4-10-14(2)11-7-12-5-8-13-9-6-12;/h12-13H,3-11H2,1-2H3;1H

InChI Key

XCWLGPGBFFNOFM-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC1CCNCC1.Cl.Cl

Canonical SMILES

CCCCN(C)CCC1CCNCC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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